Home > Products > Screening Compounds P11743 > N-(3,5-difluorophenyl)-3-phenylpropanamide
N-(3,5-difluorophenyl)-3-phenylpropanamide -

N-(3,5-difluorophenyl)-3-phenylpropanamide

Catalog Number: EVT-4379319
CAS Number:
Molecular Formula: C15H13F2NO
Molecular Weight: 261.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3,5-Difluorophenyl)-3-phenylpropanamide is a synthetic organic compound belonging to the class of amides. While it does not appear to be naturally occurring, it serves as a key intermediate in the synthesis of more complex molecules with potential pharmacological applications. Notably, it is a precursor to MK-3207, a potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist [].

Synthesis Analysis

The synthesis of N-(3,5-difluorophenyl)-3-phenylpropanamide is achieved through a multistep process, often starting with commercially available materials. While the provided abstracts do not detail the exact synthesis of this specific compound, they offer insights into analogous reactions and building blocks. For instance, the synthesis of similar amides often involves the reaction of an amine, in this case, 3,5-difluoroaniline, with an activated carboxylic acid derivative, such as an acyl chloride or an activated ester derived from 3-phenylpropanoic acid [].

Applications

The primary application of N-(3,5-difluorophenyl)-3-phenylpropanamide, as identified in the provided literature, is its use as a key intermediate in the synthesis of more complex molecules with potential pharmacological applications. Specifically, it has been utilized in the development of MK-3207, a potent CGRP receptor antagonist that has shown clinical efficacy in migraine trials [].

N-(3,5-Dichlorophenyl)succinimide (NDPS)

    Compound Description: NDPS is a known nephrotoxicant, meaning it can cause damage to the kidneys. Research has focused on understanding its metabolic fate and comparing it to non-toxic analogs to elucidate the structural features contributing to its toxicity [, ].

N-(3,5-Difluorophenyl)succinimide (DFPS)

    Compound Description: DFPS serves as a non-toxic analog of NDPS [, ]. This stark difference in toxicity, despite the structural similarity, makes DFPS a valuable tool in toxicological studies, particularly in investigating the mechanisms behind NDPS-induced nephrotoxicity.

1-(2-Chloro-3,5-difluorophenyl)-3-(2,6-dichlorobenzoyl)urea

    Compound Description: This compound features a urea core structure with distinct aromatic substitutions []. The specific arrangement of chlorine and fluorine atoms on the aromatic rings suggests potential applications in medicinal chemistry or materials science. The reported crystal structure provides insights into its conformation and intermolecular interactions, which can be valuable for further investigations into its properties and applications.

trans-Dichlorobis[N-(3,5-difluorophenyl)isopropylideneamine]palladium(II)

    Compound Description: This organometallic palladium(II) complex incorporates two N-(3,5-difluorophenyl)isopropylideneamine ligands and two chlorine atoms in a trans arrangement []. Such complexes are of interest in catalysis.

N-(4-Bromo-3,5-difluorophenyl)maleimide (BDPM)

    Compound Description: BDPM is a monomer used in copolymerization reactions with styrene []. The presence of both a maleimide group and a halogenated phenyl ring in BDPM suggests potential applications in creating polymers with tailored properties.

N-[[(5S)-3-[4-(1,1-Dioxido-4-thiomorpholinyl)-3,5-difluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (PNU-288034)

    Compound Description: PNU-288034 is an oxazolidinone antibacterial agent that demonstrated promising activity but faced challenges during development due to low systemic exposure, potentially attributed to extensive renal secretion [, ]. Despite its initial setback, understanding the transport mechanisms and metabolic fate of PNU-288034 provides valuable information for designing future oxazolidinone antibiotics with improved pharmacokinetic properties.

Ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate

    Compound Description: This compound features a difluorophenyl ring, although with the fluorine atoms at the 2,6 positions []. This subtle difference in substitution pattern, compared to the 3,5-difluorophenyl in our target compound, could impact molecular properties and potential biological activity.

N‐(4‐Cyanopyrazole‐3‐yl)‐ α‐(3,5‐difluorophenyl)‐ O,O‐diisopropyl‐ α‐aminophosphonate

    Compound Description: This compound incorporates a 3,5-difluorophenyl group as part of a larger structure containing a pyrazole ring and a phosphonate ester []. This combination of structural features suggests potential applications in diverse areas such as medicinal chemistry, agrochemicals, or materials science.

N-{N-[2-(3,5-Difluorophenyl)acetyl]-(S)-alanyl}-(S)-phenylglycine tert-butyl ester (DAPT)

    Compound Description: DAPT is a dipeptidic inhibitor of γ-secretase, an enzyme involved in Alzheimer's disease [, , , ]. By blocking γ-secretase activity, DAPT prevents the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease. DAPT has been extensively studied as a potential therapeutic agent for Alzheimer's disease and has provided valuable insights into the role of γ-secretase in various cellular processes.

Tert-Butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oksopiridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate

    Compound Description: This compound, also containing the 3,5-difluorophenyl motif, is suggested as a potential inhibitor of p38 MAP kinase []. This enzyme plays a crucial role in inflammatory responses, suggesting that compounds targeting p38 MAP kinase could be beneficial in treating inflammatory and autoimmune diseases.

7-Chloro-3,5-dihydro-5-phenyl-1H-4,1-benzothiazepine-2-one (CGP-37157)

    Compound Description: CGP-37157 is a benzothiazepine derivative recognized for its inhibitory effects on mitochondrial Na-Ca exchange []. While initially thought to be selective for the mitochondrial isoform, studies have revealed that CGP-37157 can also block plasmalemmal Na-Ca exchangers, albeit with moderate potency. These findings warrant careful consideration when interpreting data using CGP-37157 as a pharmacological tool.

7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (Compound 1)

    Compound Description: Compound 1 represents a novel 2-anilinoquinazolin-4(3H)-one derivative with promising antiviral activity against SARS-CoV-2 []. This compound, along with its analogs (Compounds 2 and 3), has shown encouraging results in preclinical studies, exhibiting the ability to inhibit viral entry and improve survival rates in animal models. These findings highlight the potential of 2-anilinoquinazolin-4(3H)-one derivatives as a valuable addition to the arsenal of antiviral drugs against COVID-19.

N-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide (Compound 2)

    Compound Description: Compound 2, another 2-anilinoquinazolin-4(3H)-one derivative, demonstrated potent antiviral activity against SARS-CoV-2 in preclinical studies []. Notably, Compound 2 exhibited a favorable pharmacokinetic profile, demonstrating suitability for oral administration and the ability to reduce viral load in the lungs of infected animals. These findings, along with its safety profile in preclinical toxicological studies, make Compound 2 a promising candidate for further development as a potential COVID-19 treatment.

N-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-difluorophenyl)acetamide (Compound 3)

    Compound Description: Compound 3, an analog of Compounds 1 and 2, also displayed potent antiviral activity against SARS-CoV-2 in preclinical studies []. This compound exhibited similar efficacy to molnupiravir, a currently used COVID-19 treatment, in reducing viral load and improving survival rates in infected animals. These results further strengthen the potential of 2-anilinoquinazolin-4(3H)-one derivatives as promising antiviral agents against COVID-19.

    Compound Description: This complex system utilizes an exciplex formed between 26DCzPPy and B4PyMPM to achieve highly efficient white organic light-emitting diodes (WOLEDs) []. FIrpic acts as the blue emitter in this system. The use of an exciplex-forming host offers advantages such as improved efficiency, lower operating voltage, and reduced efficiency roll-off, making it a promising strategy for developing high-performance WOLEDs.

3-(3,5-Difluorophenyl)-N-(6-(isobutylthio)-2-(pyrrolidin-1-yl)pyridin-3-yl)propanamide (Compound 48)

    Compound Description: Compound 48 is a sulfide analog of flupirtine, a potassium channel opener previously withdrawn due to hepatotoxicity concerns []. This analog exhibits potent KV7.2/KV7.3 channel opening activity, surpassing the potency of flupirtine by 100-fold. The replacement of the metabolically labile aromatic ring in flupirtine with a sulfide moiety in Compound 48 aims to mitigate the risk of toxic quinone formation. This approach showcases a successful strategy for improving the safety profile of ion channel modulators.

2,2′-Dithiobis(N-(2-fluorophenyl)acetamide) (d7)

    Compound Description: d7 emerged as a potent urease inhibitor with potential therapeutic applications in treating H. pylori infections []. It displayed strong inhibitory activity against both purified urease and urease within intact cells. Importantly, d7 exhibited low cytotoxicity toward mammalian cells.

2,2′-Dithiobis(N-(3,5-difluorophenyl)acetamide) (d24)

    Compound Description: Similar to d7, d24 exhibited potent urease inhibitory activity and showed promise as a potential therapeutic agent against H. pylori infections []. The compound demonstrated a favorable pharmacological profile, inhibiting urease reversibly without covalently modifying the enzyme.

2,2′-Dithiobis(N-(3-fluorophenyl)acetamide) (d8)

    Compound Description: d8 demonstrated potent urease inhibitory activity, comparable to the clinically used drug amoxicillin, and exhibited strong anti-H. pylori activity []. Its efficacy and safety profile position it as a potential therapeutic candidate for treating H. pylori infections.

Properties

Product Name

N-(3,5-difluorophenyl)-3-phenylpropanamide

IUPAC Name

N-(3,5-difluorophenyl)-3-phenylpropanamide

Molecular Formula

C15H13F2NO

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C15H13F2NO/c16-12-8-13(17)10-14(9-12)18-15(19)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,18,19)

InChI Key

VMPRYWLGBGPHIB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC(=C2)F)F

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC(=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.